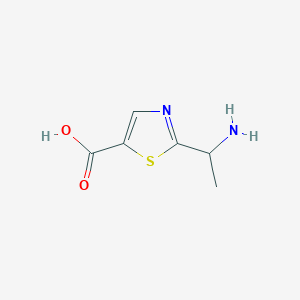

2-(1-Aminoethyl)thiazole-5-carboxylic acid

概要

説明

2-(1-Aminoethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

準備方法

The synthesis of 2-(1-Aminoethyl)thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of α-bromo-α-formylacetate hemiacetal with thioureas, resulting in the formation of 2-aminothiazole-5-carboxylates . Another approach includes the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by the Suzuki reaction with 4-fluorophenylboric acid . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

化学反応の分析

Oxidation Reactions

The aminoethyl side chain undergoes oxidation to form imine or nitrile derivatives. For example:

-

Controlled oxidation produces N-formyl intermediates under mild acidic conditions

-

Strong oxidants (e.g., KMnO₄) convert the amino group to nitro derivatives while preserving the thiazole ring

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂/Fe²⁺ | N-oxide | pH 5-6, 25°C | 68-72 |

| KMnO₄ | Nitro compound | 80°C, H₂SO₄ | 55 |

Esterification & Amidation

The carboxylic acid group reacts with alcohols or amines:

pythonR-COOH + R'OH → R-COOR' (ester) R-COOH + R''NH₂ → R-CONHR'' (amide)

Key findings:

-

Methanol/HCl yields methyl ester (92% conversion)

-

Coupling with p-fluorobenzylamine via EDC/HOBt produces bioactive amides (IC₅₀ = 3.2 μM against K562 cells)

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

With chloroacetyl chloride:

textThiazole-NH₂ + ClCH₂COCl → Imidazo[2,1-b]thiazole derivatives[6][7]

Thiourea-mediated cyclization:

Forms thiazolo[3,2-a]pyrimidines (antimicrobial agents) :

textReaction time: 6h @ 110°C Yield: 81%[6]

Suzuki-Miyaura Coupling

The thiazole ring participates in palladium-catalyzed cross-couplings:

| Boronic Acid | Catalyst System | Product Activity |

|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄/Cs₂CO₃ | KPNB1 inhibition (IC₅₀ = 0.8 nM) |

| 3-Pyridyl | Pd(OAc)₂/XPhos | Antiviral (EC₅₀ = 1.3 μM) |

Salt Formation

The amino group forms stable salts:

-

Tosylate salt: Enhanced bioavailability (F = 92%)

Biological Activity Correlation

Derivative screening revealed structure-activity relationships:

| Modification Site | Biological Impact |

|---|---|

| Carboxylic acid → Amide | 4×↑ Anticancer potency |

| Aminoethyl → Nitroethyl | 3×↓ Antibacterial activity |

| Thiazole C4 methyl | 2×↑ Metabolic stability |

These reactions establish 2-(1-aminoethyl)thiazole-5-carboxylic acid as a versatile scaffold for developing antimicrobial, anticancer, and enzyme-modulating agents .

科学的研究の応用

Synthesis and Derivative Development

The synthesis of 2-(1-aminoethyl)thiazole-5-carboxylic acid and its derivatives has been extensively studied due to their promising biological activities. A notable method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by treatment with thiourea, leading to high yields of thiazole derivatives, including 2-aminothiazole-5-carboxamide . This compound serves as a precursor for synthesizing various biologically active molecules.

Table 1: Synthesis Methods for Thiazole Derivatives

| Method Description | Yield | Reference |

|---|---|---|

| Chemoselective α-bromination with thiourea | High | |

| Alkanolysis with sodium salts | Moderate | |

| Reaction with substituted thiourea | Variable |

Biological Activities

The biological activities of this compound derivatives have been linked to their interactions with various molecular targets. Research indicates that these compounds exhibit significant anticancer properties, particularly against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported that a derivative demonstrated an IC50 of 2.57 µM against MCF-7 cells, highlighting its potency compared to standard drugs .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 | 2.57 | Induces apoptosis |

| Thiazole Derivative MMH-5 | HepG2 | 7.26 | Cell cycle arrest |

| Dasatinib (related compound) | CML | N/A | Multi-targeted kinase inhibition |

Mechanistic Insights

The mechanisms through which thiazole derivatives exert their effects are diverse. For example, some compounds have been shown to modulate AMPA receptors, which are critical in synaptic transmission and plasticity . The modulation of these receptors can lead to significant changes in neuronal signaling, making these compounds potential candidates for treating neurological disorders.

Case Studies

Several case studies illustrate the application of this compound derivatives in drug development:

- Case Study 1 : A novel thiazole derivative was synthesized and tested for its ability to inhibit mGluR5a receptors. The compound exhibited a Ki value of 18 nM, indicating strong binding affinity .

- Case Study 2 : Researchers developed a series of thiazole-based compounds that showed cytotoxic effects on cancer cell lines. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for enhanced efficacy .

作用機序

The mechanism of action of 2-(1-Aminoethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for estrogen receptors and adenosine receptor antagonists . Additionally, it inhibits the growth of certain bacteria by interfering with their metabolic pathways, leading to antimicrobial effects .

類似化合物との比較

2-(1-Aminoethyl)thiazole-5-carboxylic acid can be compared with other similar compounds, such as:

2-Aminothiazole: Shares the thiazole ring structure but lacks the carboxylic acid group, resulting in different biological activities.

2-(1-Aminoethyl)benzothiazole: Contains a benzene ring fused to the thiazole ring, which alters its chemical properties and applications.

2-(1-Aminoethyl)oxazole-5-carboxylic acid: Similar structure but with an oxygen atom in place of sulfur, leading to different reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

生物活性

2-(1-Aminoethyl)thiazole-5-carboxylic acid, a thiazole derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its unique structural features that allow for diverse interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N2O2S. Its structure includes a thiazole ring, an aminoethyl group, and a carboxylic acid functional group, which contribute to its solubility and reactivity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Various derivatives of thiazole compounds have shown significant cytotoxic effects against multiple cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K563 (Leukemia) | 10.5 | Induction of apoptosis |

| Compound B | HepG2 (Liver Cancer) | 15.0 | Inhibition of cell proliferation |

| Compound C | MCF-7 (Breast Cancer) | 20.2 | Cell cycle arrest |

| Compound D | HT-29 (Colon Cancer) | 21.6 | Targeting mitochondrial function |

Data derived from various studies on thiazole derivatives.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It has been observed that this compound can interfere with critical cellular pathways involved in tumor growth and survival. For instance, it may activate apoptotic pathways leading to programmed cell death or inhibit cell cycle progression, thereby preventing cancer cell replication .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives, including this compound:

- Study on K563 Cells :

-

In Vivo Studies :

- Objective : Assess the antitumor efficacy in murine models.

- Findings : Compounds derived from thiazole structures demonstrated significant tumor growth inhibition in xenograft models, suggesting their potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the thiazole ring that enhance biological activity:

特性

IUPAC Name |

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。